molecular formula C16H17N3O2 B7853073 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one

Cat. No.: B7853073
M. Wt: 283.32 g/mol
InChI Key: MDGRAOKRWCLFBS-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is an organic compound that features a dimethylamino group, a pyrimidin-2-yloxyphenyl moiety, and a but-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one typically involves the following steps:

    Formation of the Pyrimidin-2-yloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with a pyrimidine derivative under basic conditions to form the pyrimidin-2-yloxyphenyl intermediate.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with a suitable but-2-en-1-one derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Dimethylamino Group: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Dimethylamine in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(4-pyridin-2-yloxyphenyl)but-2-en-1-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-(Dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one: Similar structure but with a prop-2-en-1-one backbone instead of a but-2-en-1-one backbone.

Uniqueness

3-(Dimethylamino)-1-(4-(pyrimidin-2-yloxy)phenyl)but-2-en-1-one is unique due to the presence of the pyrimidin-2-yloxyphenyl moiety, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds.

Properties

IUPAC Name

3-(dimethylamino)-1-(4-pyrimidin-2-yloxyphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12(19(2)3)11-15(20)13-5-7-14(8-6-13)21-16-17-9-4-10-18-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGRAOKRWCLFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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